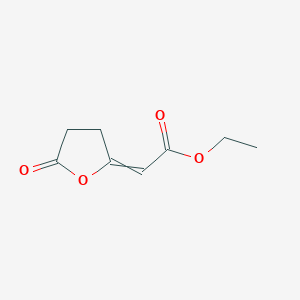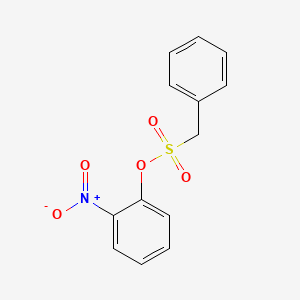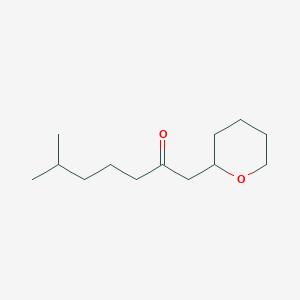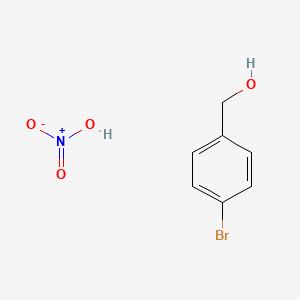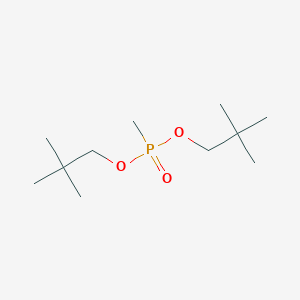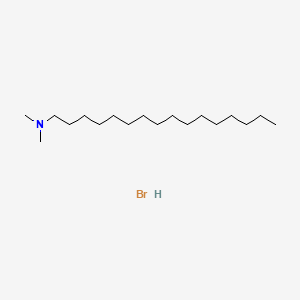
Hexadecyldimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyldimethylammonium bromide is a quaternary ammonium compound known for its surfactant properties. It is widely used in various scientific and industrial applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly effective in disrupting cell membranes, making it useful in biological and chemical research.
Métodos De Preparación
Hexadecyldimethylammonium bromide can be synthesized through a reaction between hexadecylamine and dimethyl sulfate, followed by the addition of hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve large-scale batch reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through crystallization or distillation.
Análisis De Reacciones Químicas
Hexadecyldimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While it is relatively stable, it can undergo oxidation under strong conditions, leading to the formation of different products.
Complex Formation: It can form complexes with various metal ions, which can be used in different analytical and preparative techniques.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hexadecyldimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It is employed in the extraction and purification of nucleic acids and proteins due to its ability to lyse cell membranes.
Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents.
Mecanismo De Acción
The primary mechanism of action of hexadecyldimethylammonium bromide involves its interaction with cell membranes. The compound’s hydrophobic tail inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property makes it effective as a surfactant and antimicrobial agent. It can also interact with proteins and nucleic acids, affecting their structure and function.
Comparación Con Compuestos Similares
Hexadecyldimethylammonium bromide is similar to other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide: Both compounds have long hydrophobic tails and are used as surfactants, but cetyltrimethylammonium bromide is more commonly used in DNA extraction.
Dodecyltrimethylammonium bromide: This compound has a shorter hydrophobic tail and is less effective in disrupting cell membranes compared to this compound.
Benzalkonium chloride: While also a quaternary ammonium compound, it has a different structure and is primarily used as a disinfectant and preservative.
This compound stands out due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in a variety of applications.
Propiedades
Número CAS |
53467-08-6 |
|---|---|
Fórmula molecular |
C18H40BrN |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N,N-dimethylhexadecan-1-amine;hydrobromide |
InChI |
InChI=1S/C18H39N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3;/h4-18H2,1-3H3;1H |
Clave InChI |
VHDPPDRSCMVFAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN(C)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


stannane](/img/structure/B14629820.png)


![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)




